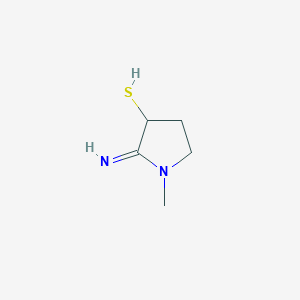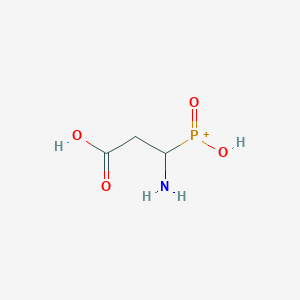
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium, also known as ACEHP, is a phosphonium-based compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical properties and potential as a versatile building block for the synthesis of a variety of compounds.
Wirkmechanismus
The mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is not fully understood, but it is believed to involve the interaction of the phosphonium group with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the structure or function of these molecules, which could have a variety of physiological effects.
Biochemische Und Physiologische Effekte
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the growth of certain bacterial strains, suggesting that it may have potential as an antibacterial agent. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, suggesting that it may have potential as an antibiotic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its versatility as a building block for the synthesis of a variety of compounds. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium. One area of interest is the development of new compounds based on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium for use as antibacterial or antifungal agents. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium may have potential as a tool for studying the interactions between biological molecules and phosphonium-based compounds. Finally, further research is needed to fully understand the mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium and its potential physiological effects.
Synthesemethoden
The synthesis of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is a complex process that involves several steps. One common method for synthesizing (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is through the reaction of phosphorus trichloride with glycine in the presence of sodium hydroxide. This reaction yields 2-chloroethylphosphonic acid, which is then reacted with hydroxylamine hydrochloride to form (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium.
Wissenschaftliche Forschungsanwendungen
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is as a building block for the synthesis of new compounds with potential therapeutic properties. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been used as a starting material for the synthesis of phosphonate-based inhibitors of enzymes involved in the biosynthesis of bacterial cell walls.
Eigenschaften
CAS-Nummer |
121722-22-3 |
|---|---|
Produktname |
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium |
Molekularformel |
C3H7NO4P+ |
Molekulargewicht |
152.07 g/mol |
IUPAC-Name |
(1-amino-2-carboxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H5NO4P/c4-2(9(7)8)1-3(5)6/h2H,1,4H2/q-1/p+2 |
InChI-Schlüssel |
LMKMCADAYRHRBG-UHFFFAOYSA-P |
SMILES |
C(C(N)[P+](=O)O)C(=O)O |
Kanonische SMILES |
C(C(N)[P+](=O)O)C(=O)O |
Synonyme |
Propanoic acid, 3-amino-3-(hydroxyphosphinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



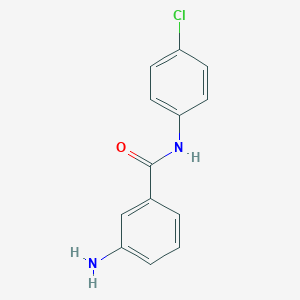
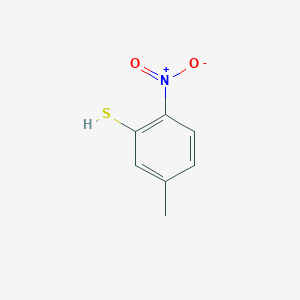



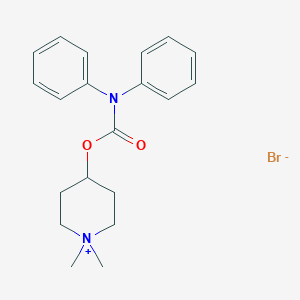
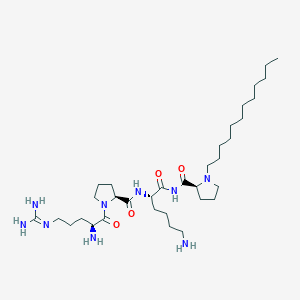
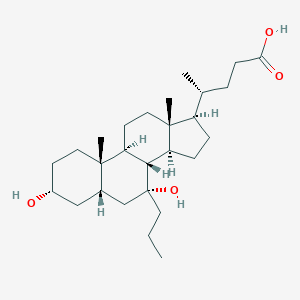
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)



